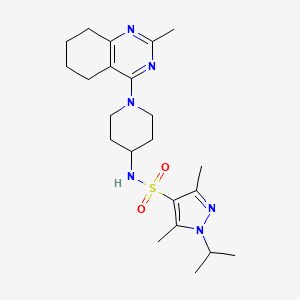

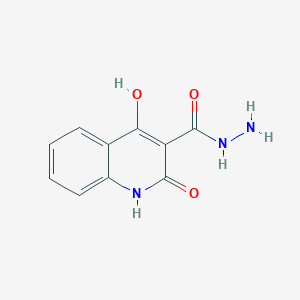

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide” is a compound that has been studied for its potential biological activities . It’s a heterocyclic enol containing a Michael acceptor .

Synthesis Analysis

This compound has been synthesized through a Smiles rearrangement in an Ugi-type multicomponent condensation . The process involves the use of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . A novel method has also been developed for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters using monoethyl malonate as an acylating agent .Molecular Structure Analysis

The molecular structure of this compound has been deduced by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

The compound has been found to participate in an Ugi-type multicomponent condensation through a Smiles rearrangement . It has also been used in the synthesis of a wide range of biologically active substances .Aplicaciones Científicas De Investigación

Cholinesterase Inhibition and Calcium Channel Antagonism

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has been evaluated for its potential as a cholinesterase inhibitor and calcium channel antagonist. Research conducted by Tomassoli et al. (2011) involved the synthesis, biological assessment, and molecular modeling of new derivatives, including this compound. The compound showed selective inhibition properties for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its utility in neurological research and potential therapeutic applications (Tomassoli et al., 2011).

Ion Recognition and Sensing

Another application of this compound is in the field of ion recognition. Chawla and Gupta (2015) designed a molecular receptor using the compound for multi-ion recognition. Their study demonstrated that the receptor exhibits a distinct color change upon interaction with specific ions, indicating its potential in developing new sensing materials for ions like fluoride, copper, and nickel (Chawla & Gupta, 2015).

Docking Studies and Antimicrobial Activity

In the realm of molecular modeling and antimicrobial research, Ali et al. (2019) investigated novel complexes derived from quinoline derivatives, including this compound. Their docking studies with HepG2 protein, a liver carcinoma cell, indicated promising inhibition at the in Silico level. Additionally, the compounds displayed antimicrobial activity against various microorganisms, suggesting their potential in antimicrobial drug development (Ali et al., 2019).

Synthesis and Biological Properties

Ukrainets et al. (2007, 2009, 2011, 2012, 2013, 2014) conducted several studies focusing on the synthesis, chemical, and biological properties of various 4-hydroxy-2-quinolone derivatives, including this compound. These studies explored different synthetic methods and analyzed the compounds' potential in various biological applications, such as their antitubercular, analgesic, and anti-inflammatory properties. The research provides valuable insights into the versatility of these compounds in medicinal chemistry (Ukrainets et al., 2007, 2009, 2011, 2012, 2013, 2014).

Anti-HIV-1 and Antibacterial Activities

Abdollahi et al. (2022) investigated derivatives of this compound for their potential as anti-HIV-1 and antibacterial agents. Their study revealed moderate antibacterial activity and provided a foundation for further structural modifications to improve the compounds' efficacies (Abdollahi et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVZVVDVXKUTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)

![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)

![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)

![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)